8-Br-GTP

FtsZ inhibition GTPase assay bacterial cell division

Researchers require GTP analogs that discriminate between prokaryotic and eukaryotic targets. 8-Br-GTP solves this with validated selectivity. - **FtsZ-specific inhibition**: Ki = 31.8 ± 4.1 μM; no effect on tubulin polymerization. - **Unique syn conformation**: ~90% population enables distinct protein binding studies. - **Clean ATP competition**: Competes with ATP (Kd ratio 2.4) but not UTP in RNA pol assays. - **Reliable control**: High IC50 (>200 μM) for decapping enzyme assays. Immediate availability for HTS, structural biology, and mechanistic enzymology.

Molecular Formula C10H15BrN5O14P3
Molecular Weight 602.08 g/mol
Cat. No. B12430701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Br-GTP
Molecular FormulaC10H15BrN5O14P3
Molecular Weight602.08 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C10H15BrN5O14P3/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2,4-5,8,17-18H,1H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19)/t2-,4-,5-,8-/m1/s1
InChIKeyCNYUHYBBHQMZQJ-UMMCILCDSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Br-GTP: FtsZ-Selective GTP Analog


8-Br-GTP (8-Bromoguanosine-5'-triphosphate; CAS 23197-98-0) is a C8-substituted guanosine nucleotide analog used primarily as a competitive inhibitor and conformational probe in GTPase-dependent systems [1]. The substitution of a bromine atom at the 8-position of the guanine base sterically restricts rotation around the glycosidic bond, shifting the syn/anti conformational equilibrium to approximately 90% syn conformation compared to the ~50:50 equilibrium of unmodified GTP [2]. This conformational bias, combined with the ability to bind GTP-recognition pockets without undergoing efficient hydrolysis, enables selective interrogation of FtsZ polymerization in bacteria while largely sparing the eukaryotic tubulin homolog, a selectivity profile not shared by unmodified GTP or non-hydrolyzable phosphate-modified analogs [3].

FtsZ-selective inhibition probe
Bacterial division target engagement; no detectable tubulin inhibition
ATP-site polymerase transcription tool
Competes at ATP binding center; excludes UTP interaction
Syn conformation nucleotide probe
~90% syn glycosidic bond for nucleotide-protein binding studies

8-Br-GTP: Why C8-Substituted GTP Analogs Are Not Interchangeable


Unmodified GTP acts as the native substrate for both prokaryotic FtsZ and eukaryotic tubulin, undergoing rapid hydrolysis that drives dynamic polymerization cycles, making it unsuitable for trapping static binding states or for selective inhibition [1]. Common non-hydrolyzable analogs such as GTPγS or GMPPNP achieve hydrolysis resistance through phosphate modification (e.g., γ-thiophosphate or β-γ-imido substitution) but retain the unrestricted glycosidic bond rotation of GTP, failing to provide the conformational restriction or the organism-specific selectivity that defines 8-Br-GTP's utility [2]. The C8-bromine substituent confers a distinct three-dimensional binding profile that is differentially accommodated by the nucleotide pockets of FtsZ versus tubulin, a property that phosphate-modified analogs do not replicate and that is critical for discriminating between bacterial and eukaryotic cytoskeletal targets [3].

!
C8 bromine shifts conformation to syn (~90%), altering protein recognition compared to anti-preferring GTP analogs.
!
FtsZ-selective inhibition does not extend to eukaryotic tubulin; other C8 analogs may show different selectivity profiles.
!
ATP-specific polymerase competition may be lost in analogs with UTP cross-reactivity (e.g., 8-oxy-GTP).

8-Br-GTP: Evidence Comparison Against GTP Analogs


FtsZ-Selective Inhibition over Tubulin

8-Br-GTP acts as a competitive inhibitor of E. coli FtsZ GTPase activity with a Ki of 31.8 μM [1]. In contrast, unmodified GTP is the native substrate with a Km of approximately 0.03-0.08 mM for FtsZ GTPase activity [2]. Critically, 8-Br-GTP does not inhibit tubulin polymerization at concentrations up to 500 μM, whereas it inhibits FtsZ polymerization, demonstrating selective discrimination between the prokaryotic and eukaryotic cytoskeletal GTPases [1]. GTPγS, a phosphate-modified non-hydrolyzable analog, stabilizes FtsZ polymers rather than inhibiting polymerization and does not exhibit this organism-level selectivity [3].

FtsZ vs Tubulin Selectivity
Head-to-head
Ki 31.8 μM for FtsZ; no tubulin inhibition ≤200 μM
Supports bacterial division target engagement studies
Selectivity ratio >20-fold; porcine brain tubulin assay
FtsZ inhibition GTPase assay bacterial cell division competitive inhibitor

ATP-Specific RNA Polymerase Competition

The 8-bromo substituent sterically hinders rotation around the glycosidic bond, locking 8-Br-GTP preferentially into the syn conformation with a population of approximately 90% [1][2]. Unmodified GTP exists in a dynamic equilibrium with an approximately 50:50 distribution between syn and anti conformations [2]. Other C8-substituted analogs show varying preferences: 8-Cl-GTP and 8-I-GTP also favor syn but with different population distributions, while 8-oxo-GTP exhibits distinct hydrogen-bonding properties that alter binding profiles [3].

ATP vs UTP Competition
Head-to-head
Competes with ATP (ratio 2.4); no UTP interaction
Enables ATP-site-specific transcription probe design
E. coli RNA polymerase; promoter A1 system
syn-anti equilibrium conformational restriction nucleotide analog glycosidic bond rotation

Decapping Enzyme Inhibition vs. N7-Methyl-GTP

8-Br-GTP exhibits a UV absorption maximum (λmax) at 259 nm with a molar extinction coefficient (ε) of 14.0 L mmol⁻¹ cm⁻¹ in Tris-HCl buffer at pH 7.5 [1]. Unmodified GTP has a λmax of approximately 253 nm with an ε of ~13.7 L mmol⁻¹ cm⁻¹ under similar conditions [2]. This spectroscopic signature enables direct quantification of 8-Br-GTP concentration and detection in chromatographic separations without requiring radiolabeling or fluorescent derivatization.

Decapping Inhibition Profile
Head-to-head
IC50 >200 μM; residual activity 76% at 100 μM
Supports decapping assay calibration context
Compared to N7-methyl-GTP (3% residual activity)
UV-Vis spectroscopy extinction coefficient nucleotide quantification HPLC detection

Syn Glycosidic Conformation Effects on Binding

8-Br-GTP competes with ATP for the binding center of E. coli RNA polymerase with a steady-state dissociation constant ratio (K_d(analog)/K_d(ATP)) of 2.4, where K_d(ATP) = 0.3 mM [1]. In contrast, 8-Br-GTP does not interact with the UTP binding center [1]. The related analog 8-oxy-GTP shows a K_d ratio of 2.1 for ATP competition and also competes with UTP (K_d ratio = 21.6) [1]. This selective binding profile enables discrimination between purine and pyrimidine nucleotide-binding pockets within the polymerase active site.

Syn Conformation Preference
Class-level
~90% syn, vs GTP anti
Explains altered protein binding modes
NMR and molecular dynamics simulations
RNA polymerase transcription inhibition ATP binding site nucleotide competition

8-Br-GTP: Research and Industrial Applications


FtsZ Targeting in Antibacterial Discovery

Researchers screening for antibacterial compounds or studying bacterial cell division mechanisms require a tool that inhibits FtsZ polymerization without affecting eukaryotic tubulin. 8-Br-GTP's Ki of 31.8 μM against E. coli FtsZ GTPase, coupled with its lack of tubulin polymerization inhibition at concentrations up to 500 μM, makes it the appropriate choice over GTPγS (which stabilizes FtsZ polymers) or unmodified GTP (which drives polymerization of both targets). [1]

ATP-Selective RNA Polymerase Mechanism Studies

Structural biologists and enzymologists seeking to define the stereochemical constraints of nucleotide-binding pockets utilize 8-Br-GTP's restricted syn conformation (90% population) to probe the active-site geometry of GTPases. By comparing binding affinities and catalytic outcomes between 8-Br-GTP and unmodified GTP (~50:50 syn/anti), researchers can determine whether a given protein preferentially recognizes the syn or anti conformer, enabling rational design of selective inhibitors. [2]

Decapping Enzyme Assay Calibration

Investigators examining the nucleotide specificity of RNA polymerase active sites require analogs that discriminate between purine and pyrimidine binding centers. 8-Br-GTP's selective competition with ATP (K_d ratio = 2.4) and complete absence of UTP-site interaction enables precise mapping of ATP-binding pocket geometry, whereas 8-oxy-GTP's cross-reactivity with both ATP and UTP sites confounds such analyses. [3]

Syn/Anti Conformation Analysis of GTP-Binding Proteins

Analytical chemists and biochemists performing HPLC or UV spectroscopic quantification of nucleotide mixtures benefit from 8-Br-GTP's distinct spectral signature (λmax = 259 nm, ε = 14.0 L mmol⁻¹ cm⁻¹), which allows baseline separation from GTP (λmax ≈ 253 nm) and other unmodified nucleotides. This eliminates the need for radiolabeling or fluorescence tagging in routine analytical workflows. [4]

Application
Selection Property
Validation Focus
Bacterial division inhibition studies
FtsZ selectivity profile
Tubulin counter-screening review
ATP-selective transcription research
ATP-site competition specificity
UTP cross-reactivity review
Decapping enzyme assay calibration
Weak decapping inhibition profile
Assay interference context
Nucleotide-protein conformation analysis
Syn conformation preference
Binding mode geometry review

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